Standard 4-methylumbelliferone fails under alkaline or high-temperature conditions, causing ring-opening and loss of activity. This 5-methyl-substituted coumarin solves that failure with a >50°C higher melting point and atypical hydrolysis pathway, enabling reliable synthesis of orcacetophenone derivatives and HIV-targeting DCK analogues. Quantified outcomes: • >50°C higher melting point than 4-MU for high-temperature polymer processing. • Enables specific steric profiles inaccessible with unmethylated coumarins. • Supply chain: consistent ≥98% purity (HPLC), ambient shipping, global availability.
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS 51786-56-2) is a highly substituted coumarin derivative utilized as a specialized building block in pharmaceutical synthesis, photophysics, and materials science. Structurally, it features a chromen-2-one core with a hydroxyl group at the 7-position and methyl groups at the 4- and 5-positions. The presence of the 5-methyl group introduces significant steric hindrance adjacent to the 4-methyl position, fundamentally altering its thermal stability, chemical reactivity, and photophysical properties compared to the widely used commercial benchmark 4-methylumbelliferone (4-MU). For industrial and laboratory procurement, this compound is primarily selected when standard coumarins fail to provide the necessary thermal resilience or specific steric profiles required for downstream functionalization, such as in the synthesis of complex khellactone analogues or specialized fluorescent probes[1].
Substituting 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with the more common 7-hydroxy-4-methylcoumarin (4-MU) or 7-hydroxycoumarin (umbelliferone) often leads to critical failures in both synthesis and application. The 5-methyl group creates a specific steric environment that prevents typical coumarin ring-opening behaviors under alkaline conditions, instead driving atypical hydrolysis pathways that yield different cleavage products. Furthermore, the added methyl group significantly increases the melting point and alters the electron density of the aromatic ring, which shifts fluorescence emission and affects binding affinities in pharmaceutical derivatives. Buyers attempting to use 4-MU as a cost-saving alternative in high-temperature polymer matrices or specific structure-activity relationship (SAR) studies will encounter premature melting, loss of target pharmacophore activity, or incorrect downstream reaction products[1].
Thermal analysis demonstrates that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits a significantly higher melting point (decomposition at ~235 °C) compared to the standard 7-hydroxy-4-methylcoumarin (4-MU), which melts at 182–185 °C [1]. This >50 °C increase in thermal stability is attributed to the altered crystal packing and intermolecular interactions induced by the 5-methyl group.
| Evidence Dimension | Melting point / Thermal stability |
| Target Compound Data | ~235 °C (decomposition) |
| Comparator Or Baseline | 7-hydroxy-4-methylcoumarin (4-MU) at 182–185 °C |
| Quantified Difference | >50 °C higher melting point |
| Conditions | Standard melting point determination |
This massive thermal advantage makes the 4,5-dimethyl compound the required choice for high-temperature melt-processing or extrusion in polymer-bound fluorescent brighteners where 4-MU would degrade.
Under strong alkaline conditions (e.g., 10% aqueous sodium hydroxide), standard coumarins like 4-MU undergo typical hydrolysis to form coumarinic acid derivatives. In contrast, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one undergoes an atypical hydrolysis pathway, cleaving to form orcacetophenone (2,4-dihydroxy-6-methylacetophenone) [1]. The steric hindrance from the 5-methyl group prevents the normal stabilization of the opened ring.
| Evidence Dimension | Alkaline hydrolysis product |
| Target Compound Data | Forms orcacetophenone (2,4-dihydroxy-6-methylacetophenone) |
| Comparator Or Baseline | Standard coumarins form coumarinic acid |
| Quantified Difference | Complete divergence in reaction pathway |
| Conditions | Heating in 10% aqueous sodium hydroxide |
Buyers must procure this specific compound if they intend to exploit this unique ring-opening to synthesize highly substituted acetophenones, or they must adjust downstream basic conditions to preserve the coumarin core.
When synthesized via Pechmann condensation using a Brønsted acidic ionic liquid catalyst ([MBSPy][HSO4]), the formation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one achieves an 80% yield. Under identical conditions, the less sterically hindered 7-hydroxy-4-methyl-2H-chromen-2-one (4-MU) achieves a 92% yield [1]. The steric bulk of the 5-methyl group slightly impedes the condensation reaction.
| Evidence Dimension | Synthesis yield via Pechmann condensation |
| Target Compound Data | 80% yield |
| Comparator Or Baseline | 7-hydroxy-4-methyl-2H-chromen-2-one (92% yield) |
| Quantified Difference | 12% lower yield |
| Conditions | [MBSPy][HSO4] catalyzed condensation at optimized temperature |
Process chemists and procurement teams must account for this 12% yield reduction when scaling up, justifying the slightly higher precursor cost compared to standard 4-MU.
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a critical precursor for synthesizing 4,5-dimethyl dicamphanoyl-khellactone (DCK) analogues. Studies show that these specific dimethyl DCK analogues maintain potent anti-HIV activity that is superior to AZT in specific assays, whereas altering the methyl substitution pattern drastically changes the binding affinity and antiviral efficacy[1].
| Evidence Dimension | Precursor viability for active DCK analogues |
| Target Compound Data | Successfully yields active 4,5-dimethyl DCK analogues |
| Comparator Or Baseline | Unmethylated or monomethylated precursors yield different SAR profiles |
| Quantified Difference | Specific structural requirement for the 4,5-dimethyl pharmacophore |
| Conditions | in vitro anti-HIV replication assays |
Pharmaceutical buyers must source this exact compound to access the specific 4,5-dimethyl spatial arrangement required for this class of experimental anti-HIV therapeutics.
Because of its >50 °C higher melting point compared to standard 4-MU, this compound is perfectly suited for incorporation into high-temperature polymer melts and extrusions where standard coumarin brighteners would suffer from thermal degradation [1].
Leveraging its atypical alkaline hydrolysis pathway, process chemists can use this compound as a reliable precursor to generate orcacetophenone (2,4-dihydroxy-6-methylacetophenone), a reaction not possible with standard 4-methyl coumarins [2].
It serves as the mandatory starting material for 4,5-dimethyl dicamphanoyl-khellactone (DCK) analogues, allowing medicinal chemists to explore specific steric pockets in HIV therapeutic targets that cannot be accessed using unmethylated precursors[1].